Cas no 2171900-16-4 (1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid)
1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1633416
- 1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid
- 2171900-16-4
- 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid
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- Inchi: 1S/C16H28N2O5/c1-14(2,3)23-13(21)18-10-15(11-18,12(19)20)16(22)6-5-8-17(4)9-7-16/h22H,5-11H2,1-4H3,(H,19,20)
- InChI Key: TZDVEDGQSMKXJP-UHFFFAOYSA-N
- SMILES: OC1(CCN(C)CCC1)C1(C(=O)O)CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 328.19982200g/mol
- Monoisotopic Mass: 328.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 90.3Ų
1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1633416-0.05g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 0.05g |
$924.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-0.1g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 0.1g |
$968.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-0.25g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 0.25g |
$1012.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-0.5g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 0.5g |
$1056.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-1.0g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 1.0g |
$1100.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-2.5g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 2.5g |
$2155.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-5.0g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 5.0g |
$3189.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-10.0g |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 10.0g |
$4729.0 | 2023-07-10 | ||
| Enamine | EN300-1633416-50mg |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1633416-100mg |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid |
2171900-16-4 | 100mg |
$867.0 | 2023-09-22 |
1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid
Introduction to 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid (CAS No. 2171900-16-4)
The compound 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid, identified by its CAS number 2171900-16-4, is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of azetidine derivatives, which are known for their structural versatility and biological activity. The presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxy-substituted azepane ring makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the design of bioactive peptides and peptidomimetics.
In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological and inflammatory disorders. The structural framework of 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid has garnered attention due to its potential to modulate biological pathways associated with these conditions. The hydroxy group on the azepane ring is particularly noteworthy, as it provides a site for further functionalization, enabling the creation of derivatives with enhanced binding affinity and selectivity. This has made the compound a focus of research in medicinal chemistry, where it is being explored as a precursor for small-molecule drugs.
The Boc protecting group at the carbonyl position serves as a crucial safeguard during synthetic processes, allowing for selective deprotection under mild acidic conditions when further functionalization is desired. This feature is essential in multi-step syntheses where orthogonal protection-deprotection strategies are employed. The compound’s stability under various reaction conditions makes it a reliable building block for constructing more intricate molecular architectures. Such stability is particularly important in pharmaceutical applications, where intermediates must withstand rigorous synthetic transformations without degradation.
One of the most compelling aspects of 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid is its potential role in the discovery of novel bioactive molecules. The azetidine core is a privileged scaffold in drug design, known for its ability to mimic peptide bonds and interact with biological targets in a manner similar to natural amino acids. The incorporation of a hydroxy-substituted azepane ring into this framework suggests that derivatives derived from this compound may exhibit properties such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles suitable for therapeutic use.
Recent studies have highlighted the importance of azetidine derivatives in addressing neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The structural similarity between azetidine and certain amino acids allows these compounds to engage with enzyme active sites or receptor binding pockets with high specificity. For instance, modifications involving the hydroxy group on the azepane ring have been shown to influence binding interactions with proteases and kinases implicated in neurodegenerative pathologies. This has spurred research into synthesizing analogs of 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid that could serve as lead compounds for drug development.
The pharmaceutical industry has increasingly recognized the value of peptidomimetics—molecules that mimic peptides but exhibit improved pharmacological properties—in drug discovery. The compound’s structure aligns well with this approach, as it combines elements that can be modified to enhance solubility, bioavailability, and target engagement. Researchers are exploring ways to leverage its scaffold to develop drugs that address challenges such as poor oral bioavailability or rapid degradation by metabolic enzymes. By incorporating additional functional groups or altering the substitution pattern on the azepane ring, new derivatives can be generated with tailored biological activities.
In addition to its applications in drug discovery, 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yl)azetidine-3-carboxylic acid has potential uses in chemical biology research. Its well-defined structure allows researchers to use it as a tool compound for studying enzyme mechanisms or for developing probes that interact with specific biological targets. The ability to selectively modify its functional groups makes it an attractive candidate for generating libraries of compounds for high-throughput screening experiments. Such libraries are instrumental in identifying novel molecular entities with therapeutic potential.
The synthesis of this compound involves sophisticated organic transformations that showcase advancements in synthetic methodology. Key steps include the formation of the azetidine ring through cyclization reactions, followed by selective protection-deprotection strategies to introduce desired substituents. The use of modern catalytic systems has improved both efficiency and yield in these processes, making large-scale production feasible for research and industrial applications. These synthetic advances underscore the compound’s importance not only as a target molecule but also as an exemplar of modern chemical synthesis techniques.
The future prospects for 1-(tert-butoxy)carbonyl-3-(4-hydroxy-1-methylazepan-4-yll)azetidine-l-carboxylic acid are promising, given its versatility and relevance to current trends in medicinal chemistry. As computational methods improve, virtual screening approaches will likely be employed to identify optimal derivatives based on its scaffold before proceeding to experimental validation. This interdisciplinary approach—combining computational modeling with synthetic chemistry—holds great promise for accelerating drug discovery efforts.
In conclusion, 1-(tert-butoxy)carbonyl-l - (4-hydroxyl - l - methylazepan - 4 - yll ) azetid ine - l - carboxylic acid (CAS No . 2171900 - 16 - 4 ) represents an important intermediate in pharmaceutical research . Its unique structural features , coupled with recent advances i n synthetic methodology , make i t a valuable scaffold f or developing novel therapeutic agents . As research continues i n neurodegenerative diseases , peptidomimetics , and other therapeutic areas , compounds like thi s are likely t o play an increasingly significant role i n shaping future treatments .
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